molecular formula C8H9ClO B1602897 (3-(Chloromethyl)phenyl)methanol CAS No. 175464-51-4

(3-(Chloromethyl)phenyl)methanol

Cat. No. B1602897
M. Wt: 156.61 g/mol
InChI Key: ITAQTOPTBMDQGK-UHFFFAOYSA-N
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Description

“(3-(Chloromethyl)phenyl)methanol” is a chemical compound with the molecular formula C8H9ClO and a molecular weight of 156.61 g/mol . It is also known by its IUPAC name, [3-(chloromethyl)phenyl]methanol .


Molecular Structure Analysis

The molecular structure of “(3-(Chloromethyl)phenyl)methanol” consists of a benzene ring with a chloromethyl group (CH2Cl) and a hydroxyl group (OH) attached to it .


Physical And Chemical Properties Analysis

“(3-(Chloromethyl)phenyl)methanol” is a colorless or white to yellow solid, liquid, or semi-solid substance . It has a molecular weight of 156.61 g/mol .

Scientific Research Applications

Synthesis of Functional Derivatives

  • (3-(Chloromethyl)phenyl)methanol is utilized in synthesizing various functional derivatives. For instance, its reaction with substituted phenols under Williamson reaction conditions produces 3-aryloxymethyl-5-phenyl(p-tolyl)isoxazoles. These derivatives can undergo further reactions to replace the chlorine atom with other functional groups (Potkin et al., 2015).

Enantioselective Catalysis

  • It has been used in the enantioselective synthesis of certain compounds. For example, (1R,3S,4S)-2-Azanorbornyl-3-methanol, synthesized from (R)-1-phenylethylamine, serves as a catalyst for enantioselective epoxidation of α,β-enones (Lu et al., 2008).

Tautomeric Transformations

  • Research on 1-Phenyl-3-methylpyrazol-2-in-5-thione, crystallized from methanol, reveals tautomeric transformations between different forms, showcasing the molecule's stability and behavior in various solvents (Chmutova et al., 2001).

Structural Analysis of Salts

  • Tris(2-(dimethylamino)phenyl)methanol, a tertiary alcohol, forms stable salts with acids in water. X-ray crystallographic analysis provides insight into the hydrogen-bond structure of these organic cations, enhancing understanding of molecular interactions (Zhang et al., 2015).

Steroidal Synthesis

  • Used in the stereoselective synthesis of steroidal tetrahydrooxazin-2-ones, presumed inhibitors of human 5α-reductase. The research explores the structures and potential inhibitory effects of these compounds (Wölfling et al., 2004).

Molecular Dynamics in Solvents

  • Methanol, as a solubilizing agent, significantly impacts lipid dynamics in biological and synthetic membranes, suggesting its influence on the structure-function relationship in bilayer compositions (Nguyen et al., 2019).

Thermodynamics in Solvent Mixtures

  • The study of thermodynamic properties in acetone + methanol mixtures reveals insights into solubility and preferential solvation, important for understanding solvent interactions (Aldana et al., 2016).

properties

IUPAC Name

[3-(chloromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAQTOPTBMDQGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CCl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626995
Record name [3-(Chloromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Chloromethyl)phenyl)methanol

CAS RN

175464-51-4
Record name [3-(Chloromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Dai, J Wu, Z Wang, Y Chen, Z Li - Tetrahedron, 2010 - Elsevier
Highly chemo- and regio-selective benzylic hydroxylations of o- and m-substituted toluenes were achieved with the easily available and easy-to-handle resting cells of …
Number of citations: 7 www.sciencedirect.com
L Pisani, RM Iacobazzi, M Catto, M Rullo… - European Journal of …, 2019 - Elsevier
Herein we envisaged the possibility of exploiting alkyl nitrates as precursors of alcohol-bearing dual inhibitors targeting acetylcholinesterase (AChE) and monoamine oxidase B (MAO B)…
Number of citations: 38 www.sciencedirect.com
J Li - 2009 - dspace.library.uu.nl
The ECE-pincer ligand framework contains several positions that are readily functionalized and by doing so offer a wealth of possibilities to modify and fine-tune the structural and …
Number of citations: 0 dspace.library.uu.nl

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